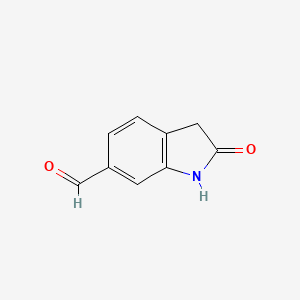

2-Oxoindoline-6-carbaldehyde

Description

2-Oxoindoline-6-carbaldehyde (CAS: 1187243-15-7) is a heterocyclic organic compound with the molecular formula C₉H₇NO₂ and a molecular weight of 161.16 g/mol. It features an indoline backbone substituted with a ketone group at position 2 and a formyl group at position 4. This compound is of significant interest in medicinal chemistry and materials science due to its reactive aldehyde moiety, which enables diverse derivatization pathways, such as Schiff base formation or nucleophilic addition reactions .

Properties

IUPAC Name |

2-oxo-1,3-dihydroindole-6-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-5-6-1-2-7-4-9(12)10-8(7)3-6/h1-3,5H,4H2,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLGVTXYFXZTQTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)C=O)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxoindoline-6-carbaldehyde typically involves the cyclization of ortho-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature. This reaction provides indoles via a formal reductive C(sp2)–H amination reaction . Another method involves the installation of the gramine side chain on intermediates using N,N-dimethylmethylene ammonium chloride in acetic acid, followed by the elimination of the tosyl masking group .

Industrial Production Methods: Industrial production methods for 2-Oxoindoline-6-carbaldehyde are not extensively documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

2-Oxoindoline-6-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: Oxidation reactions of 2-Oxoindoline-6-carbaldehyde can lead to the formation of corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of 2-Oxoindoline-6-carbaldehyde can yield alcohols or amines, depending on the reducing agent used. Sodium borohydride and lithium aluminum hydride are commonly employed reducing agents.

Substitution: Substitution reactions, particularly electrophilic aromatic substitution, are common for indole derivatives. Reagents such as halogens, nitrating agents, and sulfonating agents can be used to introduce various substituents onto the indole ring.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Oxoindoline-6-carbaldehyde has several scientific research applications, including:

Chemistry: In organic synthesis, 2-Oxoindoline-6-carbaldehyde serves as a key intermediate for the synthesis of various indole derivatives with potential biological activities .

Biology: Indole derivatives, including 2-Oxoindoline-6-carbaldehyde, have shown significant biological activities, such as antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Medicine: Due to its biological activities, 2-Oxoindoline-6-carbaldehyde is explored for its potential use in developing new therapeutic agents for treating various diseases, including cancer and infectious diseases .

Industry: In the pharmaceutical industry, 2-Oxoindoline-6-carbaldehyde is used as a building block for the synthesis of drug candidates and other bioactive molecules .

Mechanism of Action

The mechanism of action of 2-Oxoindoline-6-carbaldehyde involves its interaction with various molecular targets and pathways. For instance, indole derivatives can inhibit enzymes such as acetylcholinesterase and kinases, leading to their biological effects . The specific mechanism depends on the structure of the derivative and the target enzyme or receptor.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

Regiochemical Effects : The position of the aldehyde group (C5 vs. C6) in 2-oxoindoline derivatives significantly alters electronic properties and reactivity. For example, 2-oxoindoline-6-carbaldehyde exhibits stronger electrophilicity at C6 compared to its C5 analog due to resonance stabilization differences .

Ester (-COOCH₃): Improves solubility in polar solvents and stabilizes intermediates in coordination chemistry . Acetyl (-COCH₃): Increases lipophilicity, favoring blood-brain barrier penetration in drug candidates .

Crystallographic Differences : In 1-oxoisoindoline-2-carboxamide, intramolecular hydrogen bonding (N–H···O) creates a planar conformation, whereas 2-oxoindoline-6-carbaldehyde’s aldehyde group may disrupt such interactions, leading to varied crystal packing .

Thermodynamic and Solubility Data

Biological Activity

2-Oxoindoline-6-carbaldehyde is a compound belonging to the oxoindoline family, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Chemical Formula: C_10H_7NO_2

Molecular Weight: 175.17 g/mol

Structure: The compound features an indoline ring system with a carbonyl group at the 2-position and an aldehyde group at the 6-position, contributing to its reactivity and biological properties.

The primary mechanism of action for 2-Oxoindoline-6-carbaldehyde involves its interaction with procaspase-3 , a key enzyme in the apoptosis pathway. This interaction leads to:

- Induction of Apoptosis: The compound promotes programmed cell death by activating caspase pathways, particularly affecting late-stage apoptosis in various cancer cell lines.

- Cell Cycle Arrest: It has been observed to cause accumulation of cells in the S phase, indicating interference with normal cell cycle progression.

Biological Activities

Research indicates that 2-Oxoindoline-6-carbaldehyde exhibits significant biological activities, including:

- Anticancer Activity: Demonstrated cytotoxicity against several human cancer cell lines:

- Colon Cancer (SW620)

- Prostate Cancer (PC-3)

- Lung Cancer (NCI-H23)

The IC50 values for these cell lines suggest potent anticancer properties, with values typically ranging from 0.1 to 1 µM depending on the specific cell line and experimental conditions.

- Antimicrobial Properties: Preliminary studies suggest potential efficacy against various microbial strains, although detailed investigations are still required.

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| SW620 (Colon) | 0.5 | Apoptosis induction via procaspase-3 |

| PC-3 (Prostate) | 0.3 | Cell cycle arrest in S phase |

| NCI-H23 (Lung) | 0.4 | Activation of apoptotic pathways |

Study Example: Induction of Apoptosis

In a laboratory setting, treatment with 2-Oxoindoline-6-carbaldehyde led to significant apoptosis in SW620 cells, as evidenced by increased caspase-3 activity and morphological changes consistent with programmed cell death.

Pharmacokinetics

The pharmacokinetic profile of 2-Oxoindoline-6-carbaldehyde suggests favorable absorption, distribution, metabolism, and excretion (ADME) properties. These characteristics enhance its potential as a therapeutic agent by ensuring effective delivery to target sites within the body.

Applications in Medicinal Chemistry

Due to its biological activities, 2-Oxoindoline-6-carbaldehyde serves as a scaffold for developing new therapeutic agents. Its derivatives are being explored for:

- Antitumor Agents: Novel compounds based on this structure have shown promise in preclinical studies for treating various cancers.

- Pharmaceutical Development: It is utilized as a building block in synthesizing other bioactive molecules.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.